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Compound of Interest

Compound Name: 2-Nitrodiphenylamine

Cat. No.: B016788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Nitrodiphenylamine (2-NDPA), a compound of interest in various chemical applications,

including as a stabilizer for propellants and an intermediate in organic synthesis. This

document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) characteristics of 2-NDPA. The information is presented

to support research, quality control, and development activities.

Core Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses

of 2-Nitrodiphenylamine.

Table 1: UV-Visible Spectroscopy Data
Parameter Value Solvent

λmax 388 nm Methanol[1]

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400–3250 Medium N-H Stretch[2]

3100–3000 Strong Aromatic C-H Stretch[2][3]

1600–1585 Medium
Aromatic C=C Stretch (in-ring)

[2][3]

1550–1475 Strong
Asymmetric N-O Stretch (NO₂)

[2]

1500–1400 Medium
Aromatic C=C Stretch (in-ring)

[2][3]

1360–1290 Medium
Symmetric N-O Stretch (NO₂)

[2]

1335–1250 Strong
C-N Stretch (Aromatic Amine)

[2]

Note: The data presented is based on characteristic absorption bands for the functional groups

present in 2-Nitrodiphenylamine.

Table 3: ¹H NMR Spectroscopy Data
Chemical Shift (ppm) Multiplicity Solvent

Data not explicitly available in

search results.
- DMSO-d₆[4]

Note: While a spectrum in DMSO-d₆ is referenced, specific chemical shifts and coupling

constants for 2-Nitrodiphenylamine were not found in the initial search. Analysis of the

spectrum would be required to populate this table.

Table 4: ¹³C NMR Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/product/b016788?utm_src=pdf-body
https://spectrabase.com/spectrum/7z4soTz0eE2
https://www.benchchem.com/product/b016788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

170–185 C=O (in acids and esters) - Not applicable

125–150 Aromatic Carbons[5]

115–140
C=C (in alkenes) - Overlaps with aromatic

region[5]

50–65 RCH₂OH - Not applicable

40–45 RCH₂Cl - Not applicable

37–45 RCH₂NH₂ - Not applicable

25–35 R₃CH - Not applicable

20–30 CH₃CO- - Not applicable

16–25 R₂CH₂ - Not applicable

10–15 RCH₃ - Not applicable

Note: This table provides typical chemical shift ranges for carbon environments analogous to

those in 2-Nitrodiphenylamine. Specific peak assignments would require spectral analysis.

Table 5: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

214 High Molecular Ion [M]⁺[6][7]

167 High [M - NO₂ - H]⁺ or [M - O - OH]⁺

169 Medium [M - NO₂ + H]⁺ or [M - OH]⁺

136 Medium Fragment

Note: The fragmentation pattern suggests the loss of the nitro group and subsequent

rearrangements.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments cited. These

are generalized protocols suitable for the analysis of 2-Nitrodiphenylamine.

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of 2-Nitrodiphenylamine is prepared in a UV-

transparent solvent, such as methanol or ethanol. The concentration should be adjusted to

yield an absorbance reading between 0.1 and 1.0 AU at the λmax.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a wavelength range of at least 200-800 nm to identify all absorption maxima.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 2-Nitrodiphenylamine is a solid, the KBr pellet method is

commonly employed. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet

is then placed in the sample holder, and the spectrum is acquired, typically over a range of

4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg and 20-50 mg of 2-
Nitrodiphenylamine, respectively, are dissolved in 0.5-1.0 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
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Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for

each unique carbon atom.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2-Nitrodiphenylamine, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is dissolved

in a volatile solvent and injected into the GC, where it is vaporized and separated from any

impurities.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer and are ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-Nitrodiphenylamine.
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Caption: Workflow for Spectroscopic Characterization.

Disclaimer: No specific signaling pathways involving 2-Nitrodiphenylamine were identified in

the literature search. The provided diagram illustrates a general experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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